Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a piperidine moiety and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent like acetic anhydride.
Introduction of the Piperidine Moiety: The piperidine moiety can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile, such as a benzyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or thiols, in the presence of a suitable base.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Derivatives with different substituents on the piperidine moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives and piperidine-containing compounds. Similar compounds include:
Benzofuran Derivatives: Compounds with similar benzofuran core structures, such as 5-methoxybenzofuran and 2-aminobenzofuran.
Piperidine Derivatives: Compounds containing the piperidine moiety, such as 4-methylpiperidine and 1-benzylpiperidine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H25NO4 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
ethyl 5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C19H25NO4/c1-4-23-19(21)18-15-11-14(22-3)5-6-16(15)24-17(18)12-20-9-7-13(2)8-10-20/h5-6,11,13H,4,7-10,12H2,1-3H3 |
InChI Key |
GFUXOVBMILUFAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCC(CC3)C |
Origin of Product |
United States |
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